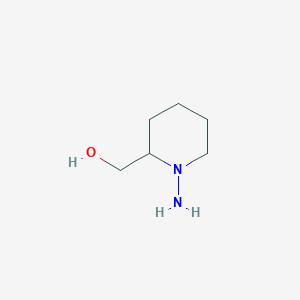
(1-Aminopiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminopiperidin-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
(1-Aminopiperidin-2-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various reactions, including:
- Nucleophilic substitutions : The amino group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
- Formation of heterocycles : This compound can be used to synthesize various heterocyclic compounds, which are vital in pharmaceuticals.
Medicinal Chemistry
The compound exhibits significant biological activity, making it a candidate for drug development. Its applications include:
- Drug Design : The ability of this compound to form hydrogen bonds enhances its recognition by specific receptors or enzymes, influencing the efficacy of therapeutic agents.
- Potential Therapeutics : Research indicates that derivatives of this compound may exhibit activity against neurological disorders and certain cancers due to their ability to modulate neurotransmitter systems and cellular pathways.
Data Table: Comparison of Related Compounds
| Compound Name | Description | Application Area |
|---|---|---|
| 4-Piperidone | Precursor in the synthesis of this compound | Organic Synthesis |
| Piperidine | Parent compound from which this compound is derived | Organic Chemistry |
| (1-Aminopiperidin-4-yl)ethanol | Similar structure with an ethanol group | Medicinal Chemistry |
Case Study 1: Drug Development
A recent study explored the use of this compound derivatives in developing new treatments for anxiety disorders. The study demonstrated that specific modifications to the compound enhanced its binding affinity to serotonin receptors, leading to improved anxiolytic effects.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound derivatives. Researchers found that these compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. This highlights their potential as lead compounds in cancer therapy.
Propriétés
Numéro CAS |
188053-40-9 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(1-aminopiperidin-2-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c7-8-4-2-1-3-6(8)5-9/h6,9H,1-5,7H2 |
Clé InChI |
LCKROAOBTKHRIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CO)N |
SMILES canonique |
C1CCN(C(C1)CO)N |
Synonymes |
2-Piperidinemethanol,1-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















